

Application Note: High-Fidelity Fmoc Solid-Phase Synthesis of ACTH (1-4) Peptide

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Compound of Interest

Compound Name: Acth (1-4)

Cat. No.: B7881232

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Executive Summary & Mechanistic Rationale

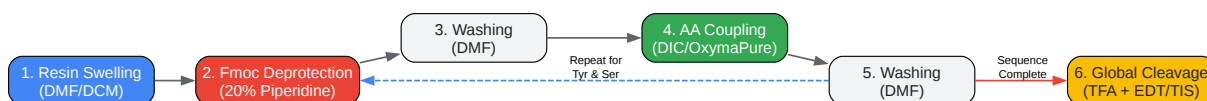
Adrenocorticotrophic hormone (ACTH) (1-4) is a highly conserved N-terminal tetrapeptide fragment with the sequence Ser-Tyr-Ser-Met-OH (SYSM-OH)[1]. While its chain length is short, the chemical synthesis of **ACTH (1-4)** presents a distinct challenge due to its C-terminal Methionine (Met) residue.

During standard 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), the final global deprotection step utilizes strong acids to cleave the peptide from the resin and remove side-chain protecting groups. During this process, the tert-butyl (tBu) protecting groups on Serine and Tyrosine are liberated as highly reactive tert-butyl carbocations[2]. Methionine's thioether side chain is highly resistant to protonation at acidic pH, making it a prime nucleophilic target for these carbocations. Without intervention, this leads to irreversible S-alkylation (sulfonium salt formation) and atmospheric oxidation to methionine sulfoxide (Met(O)) [3].

To ensure a self-validating, high-purity synthesis, this protocol employs three critical mechanistic safeguards:

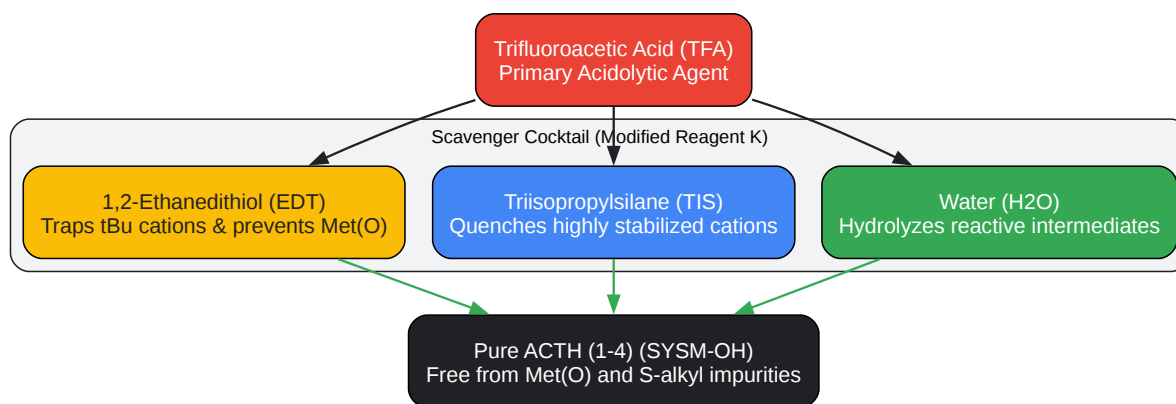
- Pre-loaded Wang Resin: Utilizing an Fmoc-Met-Wang resin avoids the risk of C-terminal racemization that frequently occurs during the esterification of the first amino acid to a blank linker.
- OxymaPure/DIC Activation: OxymaPure acts as a superior, non-explosive additive that suppresses enantiomerization and accelerates active ester formation better than traditional HOBT.
- Targeted Scavenger Cleavage: A modified cleavage cocktail containing 1,2-ethanedithiol (EDT) is strictly required. EDT acts as a potent nucleophile to trap tBu cations and functions as a reducing agent to prevent Met oxidation[4].

Experimental Workflows & Logic



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Figure 1: Iterative Fmoc-SPPS workflow for **ACTH (1-4)** synthesis.



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Figure 2: Mechanistic role of cleavage cocktail scavengers in protecting Methionine.

Quantitative Synthesis Parameters

The following parameters are calculated for a 0.1 mmol scale synthesis.

Reagent / Component	Function	Quantity / Concentration	Equivalents
Fmoc-Met-Wang Resin	Solid Support	167 mg (Assuming 0.6 mmol/g loading)	1.0 eq
Fmoc-Ser(tBu)-OH	Amino Acid Building Block	153 mg (per coupling step)	4.0 eq
Fmoc-Tyr(tBu)-OH	Amino Acid Building Block	184 mg	4.0 eq
DIC	Coupling Activator	62 μ L	4.0 eq
OxymaPure	Coupling Additive	57 mg	4.0 eq
20% Piperidine in DMF	Fmoc Deprotection	5 mL per cycle	Excess
TFA / TIS / H ₂ O / EDT	Global Cleavage Cocktail	5 mL (Ratio: 92.5 : 2.5 : 2.5 : 2.5 v/v)	Excess

Step-by-Step Protocol

Resin Swelling

- Weigh 167 mg of Fmoc-Met-Wang resin into a fritted, solid-phase synthesis vessel.
- Add 5 mL of Dichloromethane (DCM) and agitate gently for 15 minutes to swell the polystyrene matrix, maximizing the accessibility of reactive sites.
- Drain the DCM and repeat the swelling process with 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

Iterative Elongation (Deprotection & Coupling)

Execute the following cycle sequentially for Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, and finally Fmoc-Ser(tBu)-OH:

- **Deprotection:** Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.
- **Washing:** Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 5 mL), agitating for 1 minute per wash. Complete removal of piperidine is critical to prevent premature deprotection of the incoming amino acid.
- **Activation:** In a separate glass vial, dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of OxymaPure (57 mg) in 2 mL of DMF. Add 4.0 eq of DIC (62 µL) and allow the mixture to pre-activate for 2 minutes.
- **Coupling:** Transfer the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.
- **Self-Validation (Kaiser Test):** Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted primary amines, necessitating a repeat of the coupling step.
- **Washing:** Drain the coupling solution and wash the resin with DMF (5 × 5 mL).

Terminal Deprotection & Preparation for Cleavage

- Following the successful coupling of the final N-terminal Fmoc-Ser(tBu)-OH, perform a final Fmoc deprotection using 20% piperidine/DMF as described in Step 4.2.
- Wash the resin with DMF (5 × 5 mL), followed by DCM (5 × 5 mL). The DCM wash shrinks the resin and removes high-boiling DMF, which can interfere with the final cleavage.
- Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for 30 minutes.

Global Cleavage and Scavenging

(Caution: EDT is highly malodorous and toxic. Perform strictly in a well-ventilated fume hood).

- Prepare the cleavage cocktail fresh immediately before use: Mix 4.625 mL TFA (92.5%), 125 μ L TIS (2.5%), 125 μ L ultrapure H₂O (2.5%), and 125 μ L EDT (2.5%)[5].
- Add the 5 mL cocktail to the dried resin. Seal the vessel and agitate gently at room temperature for exactly 2 hours[4].
- Filter the cleavage solution into a clean 50 mL polypropylene centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

Precipitation and Isolation

- Concentrate the combined cleavage solution under a gentle stream of nitrogen until approximately 2 mL remains.
- Rapidly add 20–30 mL of ice-cold diethyl ether to the concentrated TFA solution. The crude **ACTH (1-4)** peptide will immediately precipitate as a white solid.
- Centrifuge at 4000 rpm for 5 minutes at 4°C. Carefully decant and discard the ether supernatant.
- Wash the peptide pellet twice more by resuspending it in 20 mL of fresh, cold diethyl ether, centrifuging, and decanting to remove residual TFA and scavengers.
- Dry the crude peptide pellet under vacuum, dissolve in a mixture of MS-grade water/acetonitrile (containing 0.1% TFA), and lyophilize to obtain the final solid **ACTH (1-4)** peptide.

References

- Cayman Chemical. "**ACTH (1-4)** (trifluoroacetate salt) Technical Information." [1](#)
- BenchChem. "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)." [2](#)
- Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." [4](#)
- BenchChem. "A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis." [5](#)

- ACS Omega. "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." 3

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